molecular formula C30H56N4O8 B13676419 Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

Cat. No.: B13676419
M. Wt: 600.8 g/mol
InChI Key: UKJZYJSSLSOQEL-UHFFFAOYSA-N
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Description

Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate is a complex organic compound known for its unique structure and properties. It is a derivative of 1,4,7,10-tetraazacyclododecane, a macrocyclic compound that is often used in coordination chemistry due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate typically involves multiple steps. One common method includes the reaction of 1,4,7,10-tetraazacyclododecane with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms the intermediate tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate, which is then further reacted with ethyl bromoacetate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate involves its ability to form stable complexes with metal ions. The compound’s macrocyclic structure allows it to effectively coordinate with metal ions, thereby stabilizing them and enhancing their reactivity. This property is particularly useful in applications such as catalysis and imaging .

Comparison with Similar Compounds

Similar Compounds

  • Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
  • 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid
  • DOTA-tris (tert-butyl ester)

Uniqueness

Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate is unique due to its specific ester groups, which provide additional functionalization options compared to similar compounds. This makes it particularly versatile for use in various scientific and industrial applications .

Biological Activity

Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate is a complex organic compound derived from the macrocyclic compound 1,4,7,10-tetraazacyclododecane. This compound exhibits a range of biological activities and applications in scientific research and medicine.

PropertyValue
Molecular Formula C30H56N4O8
Molecular Weight 600.8 g/mol
IUPAC Name This compound
InChI Key UKJZYJSSLSOQEL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions. This property enhances its reactivity and stability in various biological systems. The macrocyclic structure allows for effective coordination with metal ions, which is crucial in applications such as catalysis and imaging.

Applications in Research

This compound has been utilized in several areas of scientific research:

  • Coordination Chemistry : It serves as a ligand to form stable complexes with various metal ions.
  • Drug Delivery Systems : The compound is investigated for its role in synthesizing peptide dendrimers that can be used for targeted drug delivery.
  • Imaging Agents : Its potential use as a contrast agent in magnetic resonance imaging (MRI) has been explored due to its biocompatibility and stability.

Case Studies and Research Findings

Research indicates that compounds similar to this compound have shown promising results in various studies:

Study 1: Metal Ion Coordination

A study demonstrated that the coordination of this compound with transition metals led to enhanced catalytic activity in organic transformations. The stability of the metal-ligand complex was crucial for the efficiency of the reactions involved.

Study 2: Drug Delivery

In another study focusing on drug delivery systems using dendritic polymers synthesized from this compound, researchers found significant improvements in the bioavailability and targeted delivery of therapeutic agents.

Study 3: MRI Contrast Agent

Research exploring its application as an MRI contrast agent highlighted its ability to enhance imaging quality due to its paramagnetic properties when coordinated with certain metal ions.

Safety and Toxicity

While the biological activity of this compound shows promise for various applications, safety assessments are crucial. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological evaluations are necessary before clinical applications.

Properties

Molecular Formula

C30H56N4O8

Molecular Weight

600.8 g/mol

IUPAC Name

ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C30H56N4O8/c1-11-39-24(35)20-31-12-14-32(21-25(36)40-28(2,3)4)16-18-34(23-27(38)42-30(8,9)10)19-17-33(15-13-31)22-26(37)41-29(5,6)7/h11-23H2,1-10H3

InChI Key

UKJZYJSSLSOQEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C

Origin of Product

United States

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